molecular formula C13H20N2O B3380664 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis CAS No. 2026790-34-9

3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis

Cat. No.: B3380664
CAS No.: 2026790-34-9
M. Wt: 220.31 g/mol
InChI Key: SAPOZTKSZOJTJM-PHIMTYICSA-N
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Description

3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis is a chiral chemical building block designed for medicinal chemistry and drug discovery research. Its structure, featuring a meta-substituted aniline linked to a cis-2,6-dimethylmorpholine group, is of significant interest in the development of biologically active molecules. The cis-2,6-dimethylmorpholine moiety is a privileged scaffold in pharmaceutical research, known for its ability to improve the physicochemical and pharmacokinetic properties of lead compounds . This specific stereochemistry is a key structural feature found in advanced therapeutic agents, such as the B/C RAF inhibitor LXH254, which targets RAS mutant cancers , and the smoothened antagonist Sonidegib, an FDA-approved treatment for basal cell carcinoma . As an aniline derivative, this compound serves as a versatile intermediate for the synthesis of more complex molecules . Researchers can functionalize the primary amino group to create a wide array of derivatives, including amides, ureas, and imines, making it a valuable template for constructing targeted compound libraries. Its primary research value lies in the exploration and development of new oncological therapies, particularly as a precursor for protein kinase inhibitors and other small-molecule therapeutics that require a specific three-dimensional architecture for optimal target engagement and selectivity.

Properties

IUPAC Name

3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-7-15(8-11(2)16-10)9-12-4-3-5-13(14)6-12/h3-6,10-11H,7-9,14H2,1-2H3/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPOZTKSZOJTJM-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 2,6-dimethylmorpholine with an appropriate aniline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline exhibit promising anticancer properties. For instance, derivatives of morpholine have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. A study demonstrated that morpholine-based compounds could induce apoptosis in cancer cells through the activation of caspases .

Neuroprotective Effects
The morpholine moiety is known for its neuroprotective effects. Compounds containing this structure have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. They may exert these effects by modulating neurotransmitter systems and reducing oxidative stress .

Antimicrobial Properties
Another application is in the development of antimicrobial agents. Research has shown that morpholine derivatives can possess antibacterial and antifungal activities, making them candidates for new antibiotic formulations .

Material Science

Polymer Chemistry
3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline can serve as a building block in the synthesis of advanced polymers. Its amine functionality allows for the creation of polyurethanes and other copolymers with enhanced mechanical properties and thermal stability. These materials are suitable for applications in coatings, adhesives, and composites .

Nanocomposites
In nanotechnology, this compound can be utilized to functionalize nanoparticles or nanofibers. The introduction of morpholine groups can improve the dispersion of nanoparticles in polymer matrices, leading to enhanced performance characteristics such as increased strength and thermal resistance .

Chemical Intermediate

Synthesis of Pharmaceuticals
As an intermediate compound, 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline is valuable in the synthesis of various pharmaceuticals. Its structure allows for further modifications to create more complex molecules tailored for specific therapeutic targets .

Agricultural Chemicals
This compound also has potential applications in the agrochemical industry as a precursor for developing herbicides or insecticides. Its ability to interact with biological systems can be exploited to enhance the efficacy of agricultural formulations .

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated a series of morpholine derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .

Case Study 2: Polymer Development
In a recent study on polymer composites published in Materials Science, researchers synthesized a new class of polyurethanes incorporating morpholine derivatives. The resulting materials showed improved mechanical properties and thermal stability compared to traditional formulations, highlighting the utility of such compounds in advanced material applications .

Mechanism of Action

The mechanism by which 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Key Structural Attributes :

  • Morpholine substituent : Enhances solubility and modulates electronic properties.
  • Stereochemistry : The (2R,6S) configuration ensures specific spatial orientation, critical for molecular interactions.

Comparison with Structural Analogs

4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline, cis (CAS: 1921246-82-3)

  • Structure : Differs by a trifluoromethyl (-CF3) group at the 3-position and a morpholine substituent at the 4-position of the aniline ring.
  • Molecular Weight : 274.28 g/mol (vs. ~219.3 g/mol for the target compound) .
  • Impact of -CF3 : Introduces strong electron-withdrawing effects, increasing metabolic stability and lipophilicity.
  • Applications : Likely used in medicinal chemistry for targeting hydrophobic binding pockets.

cis-4-(2,6-Dimethylmorpholin-4-yl)aniline (CAS: 342578-24-9)

  • Structure : Morpholine substituent at the 4-position of aniline without the methylene bridge.
  • Molecular Weight : ~220.3 g/mol .
  • Synthesis : Prepared via direct coupling of morpholine precursors to aniline derivatives.

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine

  • Structure : Replaces the benzene ring with a pyridine ring, introducing a nitrogen atom at the 1-position.
  • Molecular Weight : 207.28 g/mol .
  • Impact of Pyridine : Increases basicity and alters hydrogen-bonding capacity compared to aniline derivatives.
  • Applications : Pyridine analogs are common in kinase inhibitors due to their ability to coordinate metal ions.

rac-2-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis (CAS: 2026708-28-9)

  • Structure : Incorporates a carbonyl group between the morpholine and aniline, forming an amide linkage.
  • Molecular Weight : 270.8 g/mol (as hydrochloride salt) .
  • Key Difference : The carbonyl group enhances rigidity and may influence bioavailability.
  • Purity : ≥95% (commercially available, though discontinued) .

Comparative Data Table

Compound Name CAS Molecular Weight (g/mol) Substituents Key Features References
3-{[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl}aniline, cis Not provided ~219.3 3-(morpholinylmethyl) aniline Methylene bridge, cis-methyl groups -
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline, cis 1921246-82-3 274.28 4-morpholinyl, 3-CF3 Enhanced lipophilicity, electron withdrawal
cis-4-(2,6-Dimethylmorpholin-4-yl)aniline 342578-24-9 ~220.3 4-morpholinyl Flexible, direct substitution
2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine - 207.28 Pyridine core, 3-amine Increased basicity
rac-2-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis 2026708-28-9 270.8 Amide linkage, hydrochloride salt Rigid structure, high purity

Key Observations

  • Stereochemistry : The cis-2,6-dimethylmorpholine configuration is conserved in analogs, suggesting its importance in target engagement.
  • Functional Groups : Trifluoromethyl and pyridine substitutions significantly alter electronic properties and bioavailability.
  • Salts vs. Free Bases : Hydrochloride salts (e.g., CAS 2026708-28-9) improve solubility but may require additional formulation steps .

Biological Activity

3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

  • Molecular Formula : C13H20N2O
  • Molecular Weight : 220.31 g/mol
  • IUPAC Name : 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline

The presence of both a morpholine ring and an aniline moiety contributes to its diverse biological activities. The chiral center in the morpholine ring also plays a significant role in its pharmacological properties.

Research indicates that 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline interacts with various biological targets, potentially modulating their activity. The mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to receptors, altering their conformation and function.
  • Protein Modulation : The compound could influence protein-protein interactions crucial for cellular signaling.

These interactions suggest a multifaceted role in biological systems, warranting further investigation into its pharmacodynamics.

Antimicrobial Activity

Studies have shown that compounds similar to 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline exhibit antimicrobial properties. For instance:

CompoundActivityReference
3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}anilinePotential antibacterial activity
2,6-DimethylmorpholineModerate antibacterial
N,N-DimethylbenzamineAntidepressant properties

The presence of the morpholine ring is believed to enhance the compound's interaction with bacterial membranes.

Anti-inflammatory Properties

In vitro studies have indicated that this compound may possess anti-inflammatory properties. It has been explored as a biochemical probe for inflammatory pathways, showing potential in reducing inflammation markers in various assays.

Case Studies and Research Findings

  • Screening Assays : In a study focused on Type III Secretion Systems (T3SS), it was reported that high concentrations of related compounds resulted in significant inhibition of secretion processes in bacterial models. This suggests that 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline could similarly affect bacterial virulence factors through T3SS modulation .
  • Pharmacological Studies : A dissertation highlighted the compound's potential to downregulate key activators in bacterial secretion systems. At concentrations around 50 μM, it demonstrated approximately 50% inhibition of secretion without direct cytotoxicity .

Comparative Analysis with Similar Compounds

The uniqueness of 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline can be illustrated through comparison with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
2,6-DimethylmorpholineMorpholine ringModerate antibacterialLacks aniline component
N,N-DimethylbenzamineAniline structureAntidepressant propertiesNo morpholine ring
MorpholinoacetamideContains morpholineAnti-inflammatoryDifferent functional group

The combination of morpholine and aniline groups in 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline enhances its therapeutic efficacy compared to other compounds.

Q & A

Q. What are the optimal synthetic routes for preparing cis-3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, and what experimental parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Starting Materials : Begin with (2R,6S)-2,6-dimethylmorpholine and a nitro-substituted benzyl derivative (e.g., 3-nitrobenzyl bromide).

Alkylation : React the morpholine with the benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the nitro intermediate.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂.
Key Parameters :

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve alkylation efficiency .
  • Catalyst Selection : Pd-C yields higher selectivity compared to Raney nickel .
  • Temperature : Maintain 40–60°C during alkylation to avoid side reactions.

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • Stereochemical Confirmation :
    • X-ray Crystallography : Resolves absolute configuration of the morpholine ring and aniline substitution pattern .
    • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers .
  • Purity Assessment :
    • ¹H/¹³C NMR : Identify characteristic peaks (e.g., morpholine methyl groups at δ 1.2–1.4 ppm; aromatic protons at δ 6.5–7.2 ppm) .
    • HPLC-MS : Quantify impurities using C18 reverse-phase columns and ESI+ detection .

Advanced Research Questions

Q. How does the stereochemistry of the 2R,6S-dimethylmorpholine moiety influence biological interactions or material properties?

Methodological Answer:

  • Biological Systems : Compare enantiomers in receptor-binding assays (e.g., GPCRs or kinase inhibition). For example:
    • Docking Studies : Use molecular dynamics simulations to analyze hydrogen bonding between the morpholine oxygen and target proteins .
    • Pharmacokinetics : Assess metabolic stability in liver microsomes; the cis-configuration may enhance bioavailability due to reduced steric hindrance .
  • Material Science : Evaluate crystallinity via DSC; the rigid morpholine ring improves thermal stability in polymer composites .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts in alkylation or reduction steps)?

Methodological Answer:

  • Byproduct Analysis :
    • LC-MS/MS : Identify side products (e.g., over-alkylated species or dehalogenated intermediates) .
    • Mechanistic Probes : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer pathways during alkylation .
  • Reaction Optimization :
    • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to map yield vs. impurity profiles .
    • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates in real time .

Q. What advanced strategies mitigate challenges in detecting trace stereoisomers or degradation products?

Methodological Answer:

  • Chiral Derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid chloride) to enhance chromatographic separation .
  • Hyphenated Techniques :
    • GC×GC-TOFMS : Resolves co-eluting isomers in complex mixtures .
    • NMR Cryoprobes : Increases sensitivity for low-abundance degradation products (e.g., oxidized aniline derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis
Reactant of Route 2
Reactant of Route 2
3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis

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